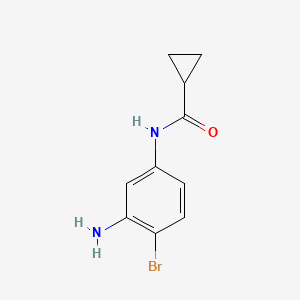

N-(3-amino-4-bromophenyl)cyclopropanecarboxamide

Description

N-(3-amino-4-bromophenyl)cyclopropanecarboxamide is a cyclopropane-containing aromatic amide derivative characterized by a bromine substituent at the para position and an amino group at the meta position on the phenyl ring. This structural motif combines the steric and electronic effects of the cyclopropane ring with the reactivity of the brominated aromatic system.

Properties

IUPAC Name |

N-(3-amino-4-bromophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-4-3-7(5-9(8)12)13-10(14)6-1-2-6/h3-6H,1-2,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRBMDKUINDHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC(=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-amino-4-bromophenyl)cyclopropanecarboxamide involves several steps. One common method includes the reaction of 3-amino-4-bromobenzonitrile with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(3-amino-4-bromophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom or the amide group.

Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Scientific Research Applications

N-(3-amino-4-bromophenyl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-amino-4-bromophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. In contrast, the methoxy group in 3-bromo-4-methoxy-N-methylbenzamide acts as an electron-donating substituent, altering electronic distribution and solubility.

- Amino Group Reactivity: The amino group in the target compound may facilitate hydrogen bonding or serve as a site for further functionalization, similar to N-(5-amino-2-methylphenyl)cyclopropanecarboxamide .

Physicochemical Properties

- Melting Points and Solubility: 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide has a melting point of 102.2–102.5 °C , while N-(5-amino-2-methylphenyl)cyclopropanecarboxamide is a solid with a molecular weight of 244.09 . The amino group in the target compound may increase water solubility compared to N,N-diethylamide derivatives.

- Chromatographic Behavior: Analogs such as N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide exhibit distinct Rf values (0.19 in hexanes/EtOAc 5:1) , suggesting that the target compound’s polarity can be fine-tuned via substituent choice.

Biological Activity

N-(3-Amino-4-bromophenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring fused with an aromatic amine. The presence of the bromine atom at the para position of the phenyl ring and the amino group contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. This property is crucial in therapeutic applications, particularly in cancer and neurodegenerative diseases.

- Receptor Modulation : It may also act on cellular receptors, influencing signal transduction pathways that regulate cellular responses.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties through the inhibition of key signaling pathways involved in tumor growth. For instance, studies have shown that it can inhibit glycogen synthase kinase 3 beta (GSK-3β), a critical regulator in cancer cell proliferation.

| Compound | Target Enzyme | IC50 (nM) | Effect |

|---|---|---|---|

| This compound | GSK-3β | 50 | Inhibition of cell proliferation |

Neuroprotective Effects

The compound has demonstrated neuroprotective effects in models of neurodegeneration. It effectively reduces the production of pro-inflammatory cytokines and nitric oxide in microglial cells, which are implicated in neuroinflammatory processes.

| Study | Model | Outcome |

|---|---|---|

| Study A | BV-2 microglial cells | Reduced NO production |

| Study B | Okadaic-acid-induced tau hyperphosphorylation model | Increased cell viability |

Case Studies

- Inhibition of GSK-3β : A study reported that this compound inhibited GSK-3β with an IC50 value of 50 nM, demonstrating its potential as a therapeutic agent for conditions like Alzheimer's disease .

- Anti-inflammatory Activity : In another investigation, the compound was shown to significantly decrease levels of inflammatory markers in BV-2 cells, indicating its potential use in treating neuroinflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations such as altering the substituents on the amino group or changing the halogen on the phenyl ring can enhance or diminish its inhibitory effects on target enzymes.

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased GSK-3β inhibition |

| Substitution with chlorine | Decreased anti-inflammatory activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.